molecular formula C16H18N2O4 B11946350 N-Isopropyl-3-(5-(3-nitrophenyl)furan-2-yl)propanamide CAS No. 853330-19-5

N-Isopropyl-3-(5-(3-nitrophenyl)furan-2-yl)propanamide

Cat. No.: B11946350
CAS No.: 853330-19-5
M. Wt: 302.32 g/mol
InChI Key: QKOTXECLPFPLLQ-UHFFFAOYSA-N
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Description

N-Isopropyl-3-(5-(3-nitrophenyl)furan-2-yl)propanamide (molecular formula: C₁₆H₁₈N₂O₄; molecular weight: 302.33 g/mol) is a synthetic organic compound characterized by a furan ring substituted with a 3-nitrophenyl group at the 5-position and a propanamide chain bearing an isopropyl group at the nitrogen atom .

Properties

CAS No.

853330-19-5

Molecular Formula

C16H18N2O4

Molecular Weight

302.32 g/mol

IUPAC Name

3-[5-(3-nitrophenyl)furan-2-yl]-N-propan-2-ylpropanamide

InChI

InChI=1S/C16H18N2O4/c1-11(2)17-16(19)9-7-14-6-8-15(22-14)12-4-3-5-13(10-12)18(20)21/h3-6,8,10-11H,7,9H2,1-2H3,(H,17,19)

InChI Key

QKOTXECLPFPLLQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC(=O)CCC1=CC=C(O1)C2=CC(=CC=C2)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Isopropyl-3-(5-(3-nitrophenyl)furan-2-yl)propanamide typically involves multi-step organic reactions. One common method includes the following steps:

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using industrial-grade reagents, and employing continuous flow reactors for better control over reaction parameters.

Chemical Reactions Analysis

Types of Reactions

N-Isopropyl-3-(5-(3-nitrophenyl)furan-2-yl)propanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-Isopropyl-3-(5-(3-nitrophenyl)furan-2-yl)propanamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-Isopropyl-3-(5-(3-nitrophenyl)furan-2-yl)propanamide involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The furan ring can also participate in electron transfer reactions, affecting cellular redox states .

Comparison with Similar Compounds

Data Table: Comparative Analysis of Key Compounds

Compound Name Molecular Formula Key Structural Features Biological/Material Application Reference
This compound C₁₆H₁₈N₂O₄ Furan, 3-nitrophenyl, isopropyl propanamide Not explicitly stated
N-(3-Nitrophenyl)-3-phenyl-2-(phenylsulfonamido)propanamide C₂₄H₂₁N₃O₅S Nitrophenyl, sulfonamido, phenyl propanamide Precursor for hybrid materials
N-(5-(4-Fluorophenyl)thiazol-2-yl)-3-(furan-2-yl)propanamide C₁₆H₁₃FN₂O₂S Thiazole, 4-fluorophenyl, furan propanamide KPNB1 inhibition, anticancer
N-Isopropyl-3-(4-(N-phenylpropionamido)piperidin-1-yl)propanamide C₂₀H₃₁N₃O₂ Piperidine, phenylpropionamido, isopropyl propanamide Opioid receptor agonist
N-[2-Hydroxy-5-(morpholine-4-sulfonyl)phenyl]-3-{5-[(1S,2R)-2-methylcyclopropyl]furan-2-yl}propanamide C₂₁H₂₆N₂O₆S Morpholine-sulfonyl, methylcyclopropyl-furan, propanamide Drug design (potential CNS targets)

Biological Activity

N-Isopropyl-3-(5-(3-nitrophenyl)furan-2-yl)propanamide is a compound of significant interest in medicinal chemistry due to its complex structure and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C19H20N2O4C_{19}H_{20}N_{2}O_{4}, with a molecular weight of 356.38 g/mol. The compound features a furan ring, a nitrophenyl group, and an isopropyl substituent, which contribute to its unique biological properties.

PropertyValue
Molecular FormulaC19H20N2O4
Molecular Weight356.38 g/mol
IUPAC NameThis compound
CAS NumberNot specified

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The general synthetic route includes:

  • Formation of the furan ring : Achieved through cyclization reactions involving appropriate precursors.
  • Nitration : Introduction of the nitro group onto the phenyl ring using nitrating agents such as nitric acid.
  • Amide formation : Reaction of the furan derivative with isopropylamine and propanoyl chloride to yield the final product.

Biological Activity

Research indicates that compounds with similar structural features often exhibit significant biological activities, including:

  • Anticancer Activity : Preliminary studies have shown that derivatives of furan-containing compounds can induce apoptosis in various cancer cell lines, such as MCF-7 (breast cancer) and HCT116 (colon cancer). The presence of the nitro group is crucial for enhancing cytotoxicity against these cell lines .
  • Antimicrobial Properties : Some studies suggest that compounds with nitrophenyl groups exhibit antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism may involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways .

The mechanism by which this compound exerts its biological effects likely involves:

  • Interaction with Enzymes : The compound may act as an inhibitor or modulator of specific enzymes involved in cancer progression or bacterial metabolism.
  • Cell Cycle Arrest : Flow cytometry analyses have indicated that related compounds can cause cell cycle arrest at the G1 phase, leading to increased apoptosis through activation of caspases .

Case Studies

  • Anticancer Efficacy : A study evaluating the cytotoxic effects of various furan derivatives found that those containing nitro groups had IC50 values in the micromolar range against MCF-7 cells, indicating significant potential for development as anticancer agents .
  • Antimicrobial Testing : A comparative analysis showed that nitrophenyl-substituted compounds displayed notable antibacterial activity, with minimum inhibitory concentrations (MICs) lower than those of standard antibiotics against certain strains .

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